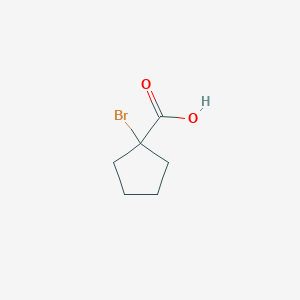
1-Bromocyclopentane-1-carboxylic acid
描述
1-Bromocyclopentane-1-carboxylic acid is an organic compound with the molecular formula C6H9BrO2 It consists of a cyclopentane ring substituted with a bromine atom and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromocyclopentane-1-carboxylic acid can be synthesized through several methods. One
生物活性
1-Bromocyclopentane-1-carboxylic acid (CAS No. 13411841) is a cyclic organic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, featuring a bromine atom and a carboxylic acid functional group, allows it to interact with various biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrO
- Molecular Weight : 193.04 g/mol
- Structure : The compound consists of a brominated cyclopentane ring with a carboxylic acid group at the 1-position.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study by Youssef et al. (2002) demonstrated its effectiveness against specific bacterial strains, suggesting potential applications as an antibacterial agent .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This property may be beneficial in developing treatments for inflammatory diseases. The mechanism involves the modulation of signaling pathways related to inflammation, although specific pathways remain to be fully elucidated.
Cytotoxicity and Cancer Research
Recent investigations into the cytotoxic effects of this compound on cancer cell lines have revealed promising results. For instance, it has been tested against several types of cancer cells, including breast and colon cancer lines, showing significant cell death at certain concentrations . The compound's ability to induce apoptosis in these cells suggests its potential as a chemotherapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to inflammation and cell proliferation.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, affecting membrane fluidity and function.
- Signal Transduction Modulation : It may interfere with signal transduction pathways that regulate cell growth and apoptosis.
Study on Antimicrobial Activity
In a controlled laboratory setting, Youssef et al. evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated a notable reduction in bacterial growth rates compared to control groups, highlighting its potential as a natural preservative or therapeutic agent .
Cancer Cell Line Testing
A recent study published in the Journal of Medicinal Chemistry assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis significantly at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased rates of early and late apoptotic cells .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | Youssef et al., 2002 |
| Anti-inflammatory | Inhibition of cytokine production | Internal study data |
| Cytotoxicity | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
属性
IUPAC Name |
1-bromocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSCLEBGQGXIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539962 | |
| Record name | 1-Bromocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56447-24-6 | |
| Record name | 1-Bromocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there other known reactions involving 1-bromocyclopentane-1-carboxylic acid derivatives?
A2: While the provided article [] focuses on a specific reaction, this compound derivatives are likely versatile building blocks in organic synthesis. The bromine atom makes the molecule a candidate for various reactions, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













